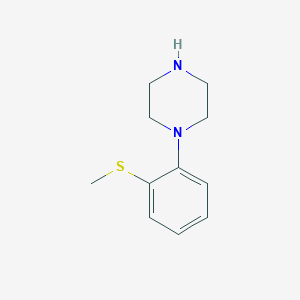

1-(2-Methylmercaptophenyl)piperazine

Description

Historical Context and Emergence in Research

The scientific journey of 1-(2-Methylmercaptophenyl)piperazine is intrinsically linked to the development of novel therapeutics for central nervous system disorders. While the precise date of its initial synthesis is not prominently documented in publicly available literature, its emergence in academic and patent literature gained momentum with the discovery and subsequent development of Vortioxetine by scientists at Lundbeck. wikipedia.orgresearchgate.net The quest for new antidepressant agents with improved efficacy and tolerability profiles led researchers to explore a variety of chemical scaffolds, with piperazine (B1678402) derivatives being a particularly fruitful area of investigation. nih.govresearchgate.net

The synthesis of Vortioxetine, chemically known as 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, involves the use of this compound as a crucial building block. google.comgoogle.comgoogleapis.com This role as a precursor solidified its importance and spurred further research into its synthesis and purification. Consequently, the compound, also referred to as 1-(2-(methylthio)phenyl)piperazine, became a commercially available research chemical, facilitating its use in various medicinal chemistry programs.

Significance in Medicinal Chemistry and Neuropharmacology

The primary significance of this compound in medicinal chemistry lies in its established role as a key intermediate for the synthesis of Vortioxetine. wikipedia.orgnih.govgoogle.comgoogle.commdpi.comresearchgate.netgoogleapis.comresearchgate.net Vortioxetine is a multimodal antidepressant that functions as a serotonin (B10506) reuptake inhibitor and modulates the activity of several serotonin receptors. nih.gov This multifaceted mechanism of action is believed to contribute to its efficacy in treating major depressive disorder. nih.gov

The inherent structure of this compound, featuring a phenylpiperazine core with a methylmercapto (or methylthio) group at the ortho position of the phenyl ring, provides a versatile scaffold for the synthesis of a range of biologically active molecules. The piperazine moiety is a common feature in many centrally active drugs due to its ability to cross the blood-brain barrier and interact with various receptors and transporters in the brain. nih.govresearchgate.net

While the neuropharmacological profile of this compound itself is not extensively characterized in the scientific literature, its status as a precursor to a potent neuropharmacological agent underscores its importance. The structural motifs present in this compound are of significant interest to medicinal chemists designing new molecules targeting the central nervous system.

Classification within Piperazine Derivatives

This compound belongs to the broad class of piperazine derivatives, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. psychonautwiki.org More specifically, it is classified as a phenylpiperazine.

Phenylpiperazines are a large and diverse group of compounds where a phenyl group is attached to one of the nitrogen atoms of the piperazine ring. The pharmacological activity of phenylpiperazines can be significantly influenced by the nature and position of substituents on the phenyl ring.

The broader class of piperazine derivatives includes other important subclasses such as benzylpiperazines. A key structural difference between phenylpiperazines and benzylpiperazines is the presence of a methylene (B1212753) (-CH2-) bridge between the phenyl ring and the piperazine nitrogen in the latter. researchgate.net This seemingly small structural change can lead to significant differences in pharmacological properties.

Benzylpiperazine (BZP) is known for its stimulant effects, primarily acting as a dopamine (B1211576) and norepinephrine (B1679862) releasing agent. researchgate.netnih.gov In contrast, many phenylpiperazines, including 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP) , exhibit more pronounced effects on the serotonin system. nih.govsilae.it TFMPP and mCPP are known to act as non-selective serotonin receptor agonists and releasing agents. nih.gov

This compound, as a phenylpiperazine, is structurally more similar to TFMPP and mCPP than to BZP. However, the nature and position of the substituent on the phenyl ring are critical determinants of their specific pharmacological profiles. The ortho-methylmercapto group in this compound is a distinct feature compared to the meta-substituents in TFMPP and mCPP. This structural variance is a key factor in the unique properties and applications of each compound within medicinal chemistry and neuropharmacology.

| Compound Name | Abbreviation | Chemical Class | Key Structural Feature | Primary Pharmacological Action (of the class) |

|---|---|---|---|---|

| This compound | - | Phenylpiperazine | ortho-Methylmercapto group on phenyl ring | Precursor to a multimodal antidepressant |

| Benzylpiperazine | BZP | Benzylpiperazine | Benzyl (B1604629) group attached to piperazine nitrogen | Dopamine and norepinephrine releasing agent researchgate.netnih.gov |

| 1-(3-(Trifluoromethyl)phenyl)piperazine | TFMPP | Phenylpiperazine | meta-Trifluoromethyl group on phenyl ring | Serotonin receptor agonist and releasing agent nih.gov |

| 1-(3-chlorophenyl)piperazine | mCPP | Phenylpiperazine | meta-Chloro group on phenyl ring | Serotonin receptor agonist and releasing agent nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylsulfanylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJURXTXLCOIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371685 | |

| Record name | 1-[2-(methylthio)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-24-7 | |

| Record name | 1-[2-(Methylthio)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(methylthio)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1013-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis and Derivatization Methodologies

Established Synthetic Protocols for 1-(2-Methylmercaptophenyl)piperazine

Established protocols for synthesizing the target compound and its analogs generally involve well-documented catalytic cross-coupling reactions or classical cyclization strategies. These methods provide reliable pathways to the core structure.

The formation of the N-aryl bond is commonly accomplished using transition metal-catalyzed cross-coupling reactions. These methods are highly valued for their efficiency and broad substrate scope. The primary approaches include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction. mdpi.com In a typical Buchwald-Hartwig approach, piperazine (B1678402) (or a mono-protected derivative) is coupled with a 2-(methylthio)phenyl halide, such as 1-halo-2-(methylthio)benzene, in the presence of a palladium catalyst and a suitable base. mdpi.comorganic-chemistry.org Similarly, the Ullmann reaction can be employed, often requiring higher temperatures but utilizing a more economical copper catalyst. mdpi.com A facile Pd-catalyzed methodology under aerobic conditions has been shown to be effective for aminating electron-donating and sterically hindered aryl chlorides, yielding arylpiperazines in very good yields. organic-chemistry.org

Table 1: Overview of Catalytic N-Arylation Approaches

| Reaction Name | Catalyst System | Typical Substrates | General Conditions |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP, XPhos) | Piperazine + Aryl Halide/Triflate | Base (e.g., NaOt-Bu, K3PO4), Anhydrous Solvent (e.g., Toluene, Dioxane), Heat |

| Ullmann-Goldberg Reaction | Copper salt (e.g., CuI) + Ligand (optional, e.g., 1,10-phenanthroline) | Piperazine + Aryl Halide | Base (e.g., K2CO3), High-boiling Solvent (e.g., DMF, Pyridine), High Temperature |

Intermolecular cyclization involves the construction of the piperazine ring from two or more separate precursor molecules in a single or multi-step sequence. scispace.com A common strategy for synthesizing N-arylpiperazines involves the reaction of an appropriately substituted aniline (B41778) with a reagent that provides the remaining four carbons and one nitrogen of the ring. For instance, 2-(methylthio)aniline (B147308) could be reacted with bis(2-chloroethyl)amine (B1207034) to form the piperazine ring directly. mdpi.com Another approach is the condensation of a diamine with a diol, such as the reaction between ethylenediamine (B42938) and ethylene (B1197577) glycol, under catalytic conditions. researchgate.net While this method typically produces the parent piperazine, modifications using substituted starting materials can provide access to derivatives.

Intramolecular cyclization methods form the piperazine ring from a single, linear precursor containing all the necessary atoms. scispace.com This approach offers high efficiency due to the favorable proximity of the reacting functional groups. A potential precursor for this compound could be an N-(2-(methylthio)phenyl)-substituted diethanolamine (B148213) or a related N,N-bis(2-haloethyl)amine derivative. mdpi.com For example, a highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines, starting from amino acids. organic-chemistry.org Another strategy involves the gold-catalyzed cyclization of substrates prepared from the ring-opening of cyclic sulfamidates, which can yield various piperazine scaffolds. organic-chemistry.org

Specific pathways to this compound often fall under the broad categories of amination or cyclocondensation.

Amination: Beyond the catalytic methods described in 2.1.1, direct Nucleophilic Aromatic Substitution (SNAr) is a viable pathway if the phenyl ring is sufficiently electron-deficient. mdpi.com For the synthesis of the target compound, this would involve reacting piperazine with a 2-(methylthio)phenyl substrate bearing a strong electron-withdrawing group (like nitro or fluoro) ortho or para to a leaving group. For example, a process for a similar compound involves the reaction of 2-(2,4-di-methyl-thiophenol-yl)-fluorobenzene with piperazine, where the fluorine atom is displaced by the nucleophilic piperazine. google.com Reductive amination is another key transformation, typically used to install N-alkyl groups by reacting an amine with an aldehyde or ketone in the presence of a reducing agent. mdpi.comgoogle.com

Cyclocondensation: Cyclocondensation reactions build the heterocyclic ring by forming two new bonds, often with the elimination of a small molecule like water. Catalytic cyclocondensation of ethylenediamine with ethylene glycol is a known industrial process for piperazine. researchgate.net A laboratory-scale synthesis could involve the reaction of N-(2-(methylthio)phenyl)ethylenediamine with a two-carbon electrophile to close the ring.

Advanced Synthetic Strategies

Modern synthetic chemistry offers advanced strategies for creating structural diversity, moving beyond the synthesis of the core structure to its specific derivatization.

While the majority of piperazine-containing compounds are substituted only at the nitrogen atoms, recent advances have enabled the direct functionalization of the carbon-hydrogen (C–H) bonds of the piperazine ring itself. researchgate.netresearchwithnj.com This strategy is powerful for derivatizing a pre-formed molecule like this compound, allowing for the introduction of substituents at the carbon atoms (e.g., C2, C3, C5, C6 positions) without requiring a de novo ring synthesis. nih.gov

These methods often employ transition-metal or photoredox catalysis. For instance, photoredox C–H arylation can couple N-Boc protected piperazines with electron-deficient arenes. encyclopedia.pub Transition-metal-catalyzed approaches have also been developed for the direct sp³ C–H bond functionalization at the α-carbon of amines, although progress with piperazines has been challenging due to the presence of the second nitrogen atom, which can lead to side reactions or inhibit catalyst reactivity. nih.govencyclopedia.pub A notable procedure involves a diamine-free lithiation-trapping process to functionalize N-Boc-piperazines using sec-BuLi, allowing for the installation of various electrophiles at the α-carbon. nih.gov

Table 2: Examples of Advanced C–H Functionalization of the Piperazine Ring

| Functionalization Type | Catalyst/Reagent System | Position Functionalized | Introduced Group | Reference |

|---|---|---|---|---|

| Photoredox C–H Arylation | Iridium or Ruthenium complexes, organic dyes | α-carbon (C2/C6) | Aryl groups | researchgate.net |

| Photoredox C–H Vinylation | Photoredox catalyst | α-carbon (C2/C6) | Vinyl groups | researchgate.net |

| Lithiation-Trapping | sec-Butyllithium (sec-BuLi) / Electrophile | α-carbon (C2/C6) | TMS, CO2Me, Ph2COH, etc. | nih.gov |

| SnAP Reagent Cyclization | Copper (catalytic) + Ligand | α-carbon (C2) | Aryl, Heteroaryl, Alkyl | encyclopedia.pubethz.ch |

Stereoselective Synthesis of Enantiomers and Racemates

The synthesis of specific enantiomers or racemic mixtures of piperazine derivatives is a critical aspect of medicinal chemistry, as the stereochemistry of a molecule can significantly influence its pharmacological activity. While specific methods for the stereoselective synthesis of this compound are not extensively detailed in publicly available literature, general principles for the synthesis of chiral and racemic piperazines can be applied.

The preparation of racemic 1-arylpiperazines is often achieved through standard synthetic routes. One common method involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine. For this compound, this would involve the reaction of 2-(methylthio)aniline with bis(2-chloroethyl)amine. Another approach is the palladium-catalyzed Buchwald-Hartwig amination or the copper-catalyzed Ullmann-Goldberg reaction between an aryl halide (e.g., 1-bromo-2-(methylthio)benzene) and piperazine. These methods typically yield the racemic product.

The stereoselective synthesis of chiral piperazines can be approached in several ways. One strategy is the resolution of a racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. These diastereomers, having different physical properties, can then be separated by fractional crystallization, followed by the liberation of the individual enantiomers.

Alternatively, asymmetric synthesis can be employed to directly produce a specific enantiomer. This can involve the use of a chiral starting material or a chiral catalyst. For instance, a chiral amino acid could be used as a precursor to construct the piperazine ring with a defined stereocenter. Another approach is the use of transition-metal catalysts with chiral ligands to catalyze the formation of the piperazine ring enantioselectively. While these methods are established for the synthesis of various chiral piperazines, their specific application to this compound would require dedicated synthetic development.

| Method | Description | Outcome |

| Racemic Synthesis | Reaction of 2-(methylthio)aniline with bis(2-chloroethyl)amine or Pd/Cu-catalyzed coupling of 1-bromo-2-(methylthio)benzene with piperazine. | Racemic mixture of this compound. |

| Resolution of Racemates | Formation of diastereomeric salts with a chiral acid, followed by separation and liberation of enantiomers. | Enantiomerically pure (R)- and (S)-1-(2-Methylmercaptophenyl)piperazine. |

| Asymmetric Synthesis | Use of chiral starting materials (e.g., chiral amino acids) or chiral catalysts to induce stereoselectivity during ring formation. | Direct synthesis of a specific enantiomer of this compound. |

Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, derivatization at various positions on the molecule can provide valuable insights into its interaction with biological targets.

The piperazine ring offers a readily modifiable handle for derivatization, particularly at the N4-position. These modifications can influence the compound's polarity, basicity, and steric bulk, which in turn can affect its pharmacokinetic and pharmacodynamic properties. Common modifications include N-alkylation, N-acylation, and the introduction of more complex substituents. researchgate.net

N-alkylation can be achieved by reacting this compound with various alkyl halides. This introduces simple alkyl chains or more complex groups, such as benzyl (B1604629) or substituted benzyl moieties. N-acylation, through reaction with acyl chlorides or anhydrides, introduces amide functionalities, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Furthermore, the N4-position can be functionalized with a variety of other groups to explore a wider chemical space. researchgate.net

| Modification | Reagent Example | Resulting Functional Group | Potential Impact on Properties |

| N-Alkylation | Methyl iodide | N-Methyl | Increased lipophilicity, altered basicity. |

| N-Benzylation | Benzyl bromide | N-Benzyl | Increased steric bulk, potential for π-stacking interactions. |

| N-Acylation | Acetyl chloride | N-Acetyl (amide) | Decreased basicity, introduction of a hydrogen bond acceptor. |

| N-Sulfonylation | Benzenesulfonyl chloride | N-Sulfonyl (sulfonamide) | Introduction of a strongly electron-withdrawing group, altered geometry. |

Modifications to the phenyl ring of this compound can significantly impact its electronic and steric properties, which are crucial for receptor binding and metabolic stability. The introduction of various substituents at different positions on the phenyl ring allows for a systematic exploration of the SAR.

Substituents can be introduced using standard aromatic substitution reactions, either on the 2-(methylthio)aniline precursor or on the final this compound molecule, if the reaction conditions are compatible with the piperazine and methylthio groups. Common modifications include the introduction of halogens, alkyl groups, alkoxy groups, and electron-withdrawing groups like nitro or cyano. The position of the substituent is also critical, as it can influence the orientation of the phenyl ring in a binding pocket.

| Substitution | Position | Reagent Example | Potential Impact on Properties |

| Halogenation | C4 or C5 | N-Bromosuccinimide | Increased lipophilicity, altered electronic distribution. |

| Nitration | C4 or C5 | Nitric acid/Sulfuric acid | Introduction of a strong electron-withdrawing group. |

| Friedel-Crafts Acylation | C4 or C5 | Acetyl chloride/AlCl₃ | Introduction of a keto group, potential for further functionalization. |

| Alkoxylation | C4 or C5 | (Requires multi-step synthesis) | Introduction of an electron-donating group, potential for hydrogen bonding. |

Beyond simple substitutions on the piperazine and phenyl rings, the introduction of diverse functional groups can lead to the discovery of derivatives with novel properties. These functional groups can be appended to the core structure through various synthetic strategies, often involving the modification of pre-existing functional groups or the use of bifunctional linkers attached to the N4-position of the piperazine ring. researchgate.net

For example, a hydroxyl group could be introduced on an N-alkyl chain, providing a site for further derivatization or for hydrogen bonding interactions. Carboxylic acid or ester groups can also be incorporated to modulate the polarity and pharmacokinetic profile of the molecule. The introduction of heterocyclic rings, such as pyridine (B92270) or pyrimidine, can introduce additional binding interactions and improve physicochemical properties.

| Functional Group | Method of Introduction | Potential Impact on Properties |

| Hydroxyl | Alkylation with an epoxyalkane or a haloalcohol. | Increased polarity, potential for hydrogen bonding. |

| Carboxylic Acid | Alkylation with a halo-ester followed by hydrolysis. | Increased polarity, introduction of a negative charge at physiological pH. |

| Amine | Reductive amination of an N-alkyl aldehyde or ketone derivative. | Increased basicity, potential for salt formation. |

| Heterocycle | Alkylation with a haloalkyl-substituted heterocycle. | Altered solubility, potential for specific receptor interactions. |

Iii. Pharmacological Profile and Molecular Mechanisms

Receptor Binding and Ligand Activity

Research into the receptor binding profile of 1-(2-Methylmercaptophenyl)piperazine and its derivatives reveals a significant affinity for specific serotonin (B10506) and dopamine (B1211576) receptors. The substitution pattern on the phenylpiperazine scaffold is a critical determinant of its interaction with these targets.

Studies on a series of indazole and piperazine (B1678402) derivatives have shed light on the serotonergic activity of compounds containing the this compound moiety. Specifically, a derivative of this compound, N-(3-(4-(2-(methylthio)phenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide (compound 14 in the study), has demonstrated notable affinity for both the 5-HT1A and 5-HT2A receptors. nih.gov

The presence of an electron-donating methylthio group at the ortho position of the phenyl ring has been shown to be a favorable modification for binding to the 5-HT1A receptor. nih.gov In comparative analyses, this methylthio substituent resulted in a higher binding affinity for the 5-HT1A receptor compared to other electron-donating groups like methoxy (B1213986) and ethoxy at the same position. nih.gov

The binding affinities for a derivative of this compound are presented in the table below:

| Receptor | Binding Affinity (Ki) in nM |

| 5-HT1A | 14.8 |

| 5-HT2A | 145.1 |

| Data derived from a study on N-(3-(4-(2-(methylthio)phenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide. nih.gov |

Phenylpiperazine derivatives are known to interact with the dopamine transporter (DAT), and many exhibit dopamine reuptake inhibitory properties. researchgate.netnih.gov While direct quantitative data on the dopamine reuptake inhibition of this compound is scarce, the general class of compounds has been a focus of research for developing potent dopamine uptake inhibitors. nih.gov

Regarding dopamine release, certain phenylpiperazine derivatives have been shown to increase extracellular dopamine levels. nih.gov However, the specific effects of this compound on dopamine release have not been extensively detailed in the available literature. Some studies on other piperazine derivatives indicate that they can facilitate the release of dopamine. nih.gov

Similar to their effects on the dopaminergic system, piperazine derivatives have been investigated as inhibitors of noradrenaline (norepinephrine) reuptake. nih.gov The structural features of this compound suggest a potential interaction with the norepinephrine (B1679862) transporter (NET). However, specific binding affinities and IC50 values for this particular compound are not well-documented in publicly accessible research.

The influence of phenylpiperazine compounds on noradrenaline release has also been a subject of study. Some derivatives have been shown to facilitate the release of noradrenaline from presynaptic nerve terminals. wikipedia.org The precise impact of the 2-methylmercaptophenyl substitution on this activity remains an area for further investigation.

The broader pharmacological profile of phenylpiperazine derivatives often includes interactions with other neurotransmitter systems, such as adrenergic, cholinergic, and histaminergic receptors.

Cholinergic Receptors: While some piperidine (B6355638) derivatives have been shown to interact with the nicotinic cholinergic receptor complex, specific data on the affinity of this compound for cholinergic receptors is not extensively covered in the reviewed literature. nih.gov

Histamine (B1213489) Receptors: Certain piperazine derivatives have been investigated as ligands for histamine receptors, particularly the H3 receptor. researchgate.netnih.gov These interactions can modulate the release of other neurotransmitters, including dopamine and serotonin. nih.gov

The functional activity of this compound and its derivatives at various receptors is a crucial aspect of its pharmacological profile. A derivative of this compound has been shown to exhibit antagonist activity at the dopamine D2 receptor. nih.gov

The binding affinity data for this derivative is as follows:

| Receptor | Binding Affinity (Ki) in nM |

| Dopamine D2 | 26.1 |

| Data derived from a study on N-(3-(4-(2-(methylthio)phenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide. nih.gov |

The ortho-positioning of the methylthio group on the phenyl ring is a favorable modification for binding to the dopamine D2 receptor. nih.gov This substitution leads to a stronger binding affinity compared to derivatives with methoxy or ethoxy groups at the same position. nih.gov

The functional activities at serotonin receptors are also of significant interest. While detailed agonist/antagonist profiles for this compound are not fully elucidated, the structural class of ortho- and meta-substituted phenylpiperazines has been studied to understand their actions at the 5-HT2C receptor, with some acting as agonists and others as antagonists. nih.gov

Enzymatic Interactions

The metabolism of piperazine-based compounds is primarily carried out by the cytochrome P450 (CYP) enzyme system. researchgate.net While specific studies on the enzymatic interactions of this compound are limited, research on other piperazine derivatives indicates the involvement of multiple CYP isoenzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4, in their metabolism. researchgate.net The metabolic pathways for sulfur-containing compounds can be complex, often involving oxidation of the sulfur atom. nih.govmdpi.com The metabolism of phenylpiperazines can be influenced by the nature and position of substituents on the phenyl ring.

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of arylpiperazines is highly dependent on their chemical structure. SAR studies are crucial for understanding how modifications to the molecule affect its interaction with biological targets. nih.gov

The versatile six-membered piperazine ring, with its two opposing nitrogen atoms, allows for extensive chemical modification to modulate pharmacological activity. nih.govresearchgate.net Substitutions on both the aryl ring and the piperazine nitrogen are critical determinants of a compound's potency and selectivity.

For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the nature of the substituent and the stereochemistry profoundly influenced their activity as narcotic agonists or antagonists. nih.gov The S-(+) enantiomers generally displayed stronger analgesic activity, with one derivative being 105 times more potent than morphine, whereas the R-(-) enantiomers tended to show narcotic antagonist activity. nih.gov In another study focused on androgen receptor (AR) antagonists, various substitutions on the arylpiperazine core led to compounds with strong antagonistic potency and binding affinities. nih.gov This work underscores that specific substitution patterns on the aryl moiety are crucial for achieving high-affinity binding to the target receptor. nih.gov

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a receptor. Conformational analysis of piperazine derivatives has revealed that specific spatial arrangements of key chemical features are necessary for biological activity. For 2-substituted piperazines, studies have shown a preference for an axial conformation of the substituent, which can be further stabilized by intramolecular hydrogen bonds. nih.gov This specific orientation correctly positions key nitrogen atoms to mimic the binding of endogenous ligands, thereby controlling receptor binding and activation. nih.gov

Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, has been applied to sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives. nih.gov These analyses help in designing new molecules with improved affinity and specificity by ensuring they can adopt the optimal "bioactive conformation" within the receptor's binding pocket. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that quantify physicochemical, electronic, or steric properties—to predict the activity of new, unsynthesized molecules.

Several QSAR studies have been successfully applied to piperazine derivatives. For aryl alkanol piperazines with antidepressant activity, QSAR models identified that descriptors related to atom types, dipole moment, and molecular shape were key influencers of activity at serotonin and noradrenaline reuptake transporters. nih.gov In a study of piperazine derivatives as mTORC1 inhibitors for cancer therapy, QSAR modeling revealed that properties like the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity, and polar surface area were significantly correlated with inhibitory activity. mdpi.com Similarly, robust QSAR models have been developed for piperazine-based renin inhibitors, providing structural insights for designing more potent antihypertensive agents. openpharmaceuticalsciencesjournal.com

| Therapeutic Target/Activity | Key Molecular Descriptors | Reference |

|---|---|---|

| Antidepressant (5-HT/NA Reuptake) | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3, HOMO, PMI-mag | nih.gov |

| Anticancer (mTORC1 Inhibition) | ELUMO, Electrophilicity index (ω), Molar refractivity (MR), Log S, Polar surface area (PSA) | mdpi.com |

| Antihypertensive (Renin Inhibition) | Constitutional descriptors (Sv, nDB, nO) | openpharmaceuticalsciencesjournal.com |

Molecular modeling and docking are computational techniques used to predict and visualize how a ligand (like an arylpiperazine) binds to the active site of a biological target, such as a receptor or enzyme. These studies are instrumental in rational drug design.

Docking studies have been widely used to understand the interactions of piperazine derivatives with their targets. For instance, the binding modes of arylpiperazine derivatives as androgen receptor antagonists were explored, revealing that hydrophobic interactions were the primary forces driving binding. nih.gov In the design of novel anticancer agents, molecular docking showed that phenylpiperazine derivatives could bind effectively to the DNA-topoisomerase II complex, a key target in cancer chemotherapy. nih.gov Similar computational approaches have been used to optimize piperazine derivatives as PPARγ agonists for diabetes, EGFR kinase inhibitors, and ligands for the Sigma 1 Receptor, providing crucial insights into the specific amino acid residues involved in the binding interaction. pharmaceuticaljournal.netnih.govnih.gov These studies help rationalize observed SAR data and guide the synthesis of more potent and selective compounds. nih.gov

Iv. Metabolism and Pharmacokinetics

Absorption and Distribution Characteristics

Following the administration of parent compounds, 1-(2-Methylmercaptophenyl)piperazine is formed and distributed throughout the body. Studies in rats have shown that after intravenous administration of a parent drug, MMPP appears rapidly in the plasma. Its distribution is wide, with the compound being detected in various tissues. The apparent volume of distribution for MMPP has been recorded to be substantial, indicating significant tissue uptake. For instance, in rat brain tissue, MMPP has been found to reach concentrations significantly higher than in the plasma, suggesting it readily crosses the blood-brain barrier.

Biotransformation Pathways

The biotransformation of this compound is a multifaceted process involving several key enzymatic reactions. These pathways lead to the formation of various metabolites, which are then further processed and eliminated from the body. The primary routes of metabolism include hydroxylation, oxidation, demethylation, and conjugation.

Aromatic hydroxylation is a significant pathway in the metabolism of MMPP. This process involves the introduction of a hydroxyl group onto the aromatic ring of the molecule. This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver. The resulting hydroxylated metabolites are more water-soluble, facilitating their excretion.

The piperazine (B1678402) ring of MMPP is also subject to metabolic degradation. This can occur through various mechanisms, including the opening of the ring structure. This breakdown leads to the formation of smaller, more easily excretable compounds.

The methyl group attached to the sulfur atom in MMPP can undergo O-demethylation, and subsequent oxidation reactions can also occur. These processes further modify the structure of the molecule, increasing its polarity and aiding in its elimination.

Following the initial biotransformation reactions, such as hydroxylation, the resulting metabolites can undergo further conjugation. Sulfation is one such conjugation pathway, where a sulfate (B86663) group is added to a hydroxylated metabolite. This process, catalyzed by sulfotransferases, significantly increases the water solubility of the metabolite, preparing it for renal or biliary excretion.

Excretion Profiles

The route and rate of elimination of a parent compound and its metabolites are key aspects of its pharmacokinetic profile.

Specific studies detailing the urinary excretion of this compound and its metabolites in humans or animal models are not extensively available in the current body of scientific literature. However, studies on other piperazine derivatives provide insights into potential excretion patterns. For instance, research on N-benzylpiperazine (BZP) in rats showed that the parent drug was excreted unchanged in the urine to a limited extent (6.7% of the dose within 36 hours). nih.gov The major portion of the dose was excreted as metabolites, with approximately 25% as p-hydroxy-BZP and 2% as m-hydroxy-BZP within 48 hours. nih.gov Similarly, for 1-(3-trifluoromethylphenyl)piperazine (TFMPP), less than 0.7% of the parent compound was excreted in rat urine, while its primary metabolite, p-hydroxy-TFMPP, accounted for about 64% of the dose within 48 hours, largely in a conjugated form. documentsdelivered.comcapes.gov.br Based on these findings for structurally related piperazine compounds, it can be hypothesized that this compound would also undergo significant metabolism, with a small fraction of the parent compound being excreted unchanged in the urine. The primary route of elimination would likely be through its various metabolites.

Table 1: Hypothetical Urinary Excretion Profile of this compound and its Metabolites

| Compound | Percentage of Dose Excreted in Urine (Hypothetical) |

| This compound (Parent Compound) | Low |

| Metabolites (e.g., hydroxylated, demethylated) | High |

Note: This table is hypothetical and based on data from structurally similar piperazine derivatives due to the lack of specific data for this compound.

In Vitro and In Vivo Metabolic Studies

Metabolic studies, both in vitro and in vivo, are essential for identifying the metabolic pathways and the enzymes responsible for the biotransformation of a compound.

While direct in vitro or in vivo metabolic studies on this compound are not readily found in published literature, research on analogous piperazine-containing compounds offers valuable predictive information. In vitro studies using human liver microsomes are a standard method to investigate the metabolic stability and identify the metabolites of new chemical entities. For example, studies on other piperazine derivatives have shown that they are metabolized by cytochrome P450 (CYP) enzymes. researchgate.netnih.govnih.gov Common metabolic pathways for piperazine moieties include N-dealkylation, hydroxylation of the aromatic rings, and opening of the piperazine ring. nih.gov

In vitro studies with human liver microsomes have been instrumental in elucidating the metabolism of various piperazine-based drugs. For instance, the metabolism of perazine, a piperazine-type phenothiazine, was shown to be catalyzed by CYP1A2 and CYP3A4 for 5-sulphoxidation, and primarily by CYP2C19 for N-demethylation. nih.gov Another example is 1-(2-pyrimidinyl)-piperazine, a metabolite of several psychoactive drugs, which is hydroxylated by CYP2D6 in human liver microsomes. nih.gov

Animal models provide the in vivo context for metabolic pathways identified in vitro. Studies in rats with piperazine derivatives like mCPP and MeOPP have identified hydroxylated and N-dealkylated metabolites in urine, confirming the in vitro findings. nih.govnih.gov For example, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) was extensively metabolized in rats, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov

Given these precedents, it is highly probable that this compound is metabolized in human liver microsomes by various CYP450 isoenzymes, leading to metabolites such as hydroxylated derivatives on the phenyl ring and N-dealkylated products. Animal models would likely confirm these metabolic routes.

Table 2: Predicted Metabolic Pathways for this compound Based on Analogue Studies

| Metabolic Reaction | Potential Metabolite Structure | Responsible Enzymes (Predicted) |

| Aromatic Hydroxylation | Hydroxylated phenyl ring | CYP450 family (e.g., CYP2D6, CYP3A4) |

| N-Dealkylation | Cleavage of the piperazine ring substituent | CYP450 family (e.g., CYP2C19, CYP1A2) |

| S-Oxidation | Oxidation of the methylthio group | CYP450 family, Flavin-containing monooxygenases (FMO) |

Note: This table represents predicted metabolic pathways based on the metabolism of other piperazine compounds, as direct studies on this compound are not available.

V. Toxicological Research and Safety Profile

Cytotoxicity Studies (e.g., in vitro cell lines)

Research on various phenylpiperazine derivatives has demonstrated a range of cytotoxic activities against different cell lines. The cytotoxic potential often depends on the specific substitutions on the phenyl and piperazine (B1678402) rings.

Newly synthesized 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety have shown cytotoxic activity against non-tumorigenic epithelial cells (MCF10A) and breast cancer cells (MCF7). Some of these compounds exhibited lower toxicity towards non-cancerous cells compared to the anticancer drug doxorubicin (B1662922). nih.gov For instance, certain derivatives were significantly less toxic to MCF10A cells while maintaining efficacy against MCF7 cells. nih.gov

Other studies on arylpiperazine derivatives have identified compounds with moderate to strong cytotoxic activities against human prostate cancer cell lines (LNCaP and DU145). mdpi.com Notably, some derivatives displayed marked selectivity for specific cancer cell lines. mdpi.com The nature and position of substituents on the phenyl ring were found to influence the cytotoxic potency. For example, compounds with methyl or fluoro groups at the ortho-position of the phenyl ring exhibited relatively strong cytotoxicity against LNCaP cells. mdpi.com

In the context of developing permeation enhancers for drug delivery, a study on 13 phenylpiperazine derivatives in a Caco-2 model of the intestinal epithelium found that hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity. researchgate.net Conversely, aliphatic substitutions resulted in toxicity profiles comparable to the parent compound, 1-phenylpiperazine, with some derivatives showing lower toxicity. researchgate.net Furthermore, 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have been investigated for their anticancer potential, with some compounds showing selective cytotoxic activity against breast cancer cells (MCF7) over normal breast cells (MCF 10A). unimi.it

Table 1: Cytotoxicity of Phenylpiperazine Derivatives in Various Cell Lines

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 1,2-Benzothiazine-phenylpiperazine derivatives | MCF10A (non-tumorigenic), MCF7 (breast cancer) | Varied cytotoxicity, some with lower toxicity to normal cells than doxorubicin. | nih.gov |

| Arylpiperazine derivatives | LNCaP, DU145 (prostate cancer) | Moderate to strong cytotoxic activities, with some showing selectivity. | mdpi.com |

| Phenylpiperazine derivatives | Caco-2 (intestinal epithelium) | Hydroxyl or primary amine substitutions increased toxicity; aliphatic substitutions had comparable or lower toxicity. | researchgate.net |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | MCF7 (breast cancer), MCF 10A (normal breast) | Selective anticancer activity against breast cancer cells. | unimi.it |

Oxidative Stress Induction and Mitochondrial Impairment

Studies on piperazine derivatives suggest a potential for inducing oxidative stress and mitochondrial dysfunction, which can contribute to their cytotoxic effects. For instance, some 1,3,5-triazine (B166579) analogues incorporating a piperazine motif have been evaluated as potential antioxidants, indicating that the piperazine ring can be part of molecules that modulate oxidative stress. nih.gov

In the context of CO2 capture technologies, the oxidative degradation of piperazine has been studied, showing that piperazine can undergo oxidation, a process that can be enhanced or inhibited by other chemicals. e-century.us This susceptibility to oxidation suggests that under certain biological conditions, piperazine-containing compounds could be involved in redox processes that may lead to oxidative stress.

Research on β-elemene piperazine derivatives has shown that their pro-apoptotic activity in human leukemia cells is associated with the generation of reactive oxygen species (ROS). nih.gov This indicates a direct link between these piperazine derivatives and the induction of oxidative stress, which in turn triggers cell death pathways.

Apoptosis and Cell Death Mechanisms

Several studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms. A novel piperazine derivative was found to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. e-century.us

Similarly, newly synthesized purine (B94841) nucleobase analogs containing a 6-substituted piperazine/phenyl moiety have been shown to act as potent anticancer agents by inducing apoptosis in hepatocellular carcinoma cells through the inhibition of Src. nih.gov Another study on β-elemene piperazine derivatives found that they induce apoptosis in human leukemia cells through the downregulation of c-FLIP and the generation of ROS, leading to the activation of both death receptor- and mitochondrial-mediated apoptotic pathways. nih.gov

The induction of apoptosis by piperazine derivatives is a recurring theme in anticancer research. Venetoclax, a drug containing a piperazine moiety, functions by antagonizing the pro-survival protein BCL-2, which leads to the apoptosis of cancer cells. mdpi.com This highlights the role of the piperazine scaffold in molecules designed to modulate apoptosis.

Neurotoxicity Assessments (e.g., motion disorders, tremors)

The neurotoxic potential of piperazine and its derivatives has been a subject of investigation. While some piperazine derivatives are developed for their therapeutic effects on the central nervous system, adverse neurological effects have also been reported. researchgate.netresearchgate.netsilae.it

Some non-neurotoxic 5-HT releasers, such as 1-(m-chlorophenyl)piperazine (mCPP), have been studied to understand the mechanisms of neurotoxicity of related amphetamine derivatives. nih.govresearchgate.net These studies help in differentiating the neurochemical profiles of neurotoxic and non-neurotoxic compounds.

Historically, piperazine itself has been associated with neurological adverse effects, which are generally reversible upon discontinuation of the medication. nih.gov These effects can include cerebellar ataxia, confusion, and myoclonus. nih.gov More recent concerns have been raised about piperazine "designer drugs" which can have stimulant and euphoric properties and may lead to neurotoxic effects. researchgate.net

Cardiovascular and Other Physiological Effects (e.g., hypertension, tachycardia)

The cardiovascular effects of phenylpiperazine derivatives are varied and depend on their specific chemical structures and resulting pharmacological activities. N-phenylpiperazine (NPP) has been shown to have a complex cardiovascular profile involving interactions with the sympathetic nervous system, including alpha and beta-adrenergic blocking activity. nih.gov It can cause a fall in blood pressure and a decrease in heart rate. nih.gov

Derivatives of 1-(2-pyrimidyl)-5-piperonyl piperazine have also been studied for their cardiovascular effects, with research looking into their impact on blood pressure and heart rate. nih.gov Furthermore, some newly synthesized fluorophenylpiperazine derivatives have been investigated for their potential as β-blockers with combined vasodilator activity, aiming to favorably influence conditions like hypertension. researchgate.net

N-Phenylpiperazine derivatives are also known to mediate their cardiovascular effects through the α1-adrenoceptor signaling pathway. rsc.org On the other hand, certain piperazine-containing drugs, such as trazodone, have been associated with the potential for cardiac arrhythmias, particularly in patients with pre-existing cardiac disease. wikipedia.org Additionally, some piperazine designer drugs have been reported to cause sympathomimetic effects like hypertension and tachycardia. nih.govmerckmillipore.com

Table 2: Summary of Cardiovascular Effects of Phenylpiperazine Derivatives

| Compound/Class | Animal Model/System | Key Findings | Reference(s) |

|---|---|---|---|

| N-phenylpiperazine (NPP) | Rats, Dogs, Guinea Pigs | Alpha and beta-adrenergic blockade, decreased blood pressure and heart rate. | nih.gov |

| 1-(2-pyrimidyl)-5-piperonyl piperazine derivatives | Not specified | Investigated for effects on blood pressure and heart rate. | nih.gov |

| Fluorophenylpiperazine derivatives | In vitro and in vivo (rats) | Potential β-blockers with vasodilator and antihypertensive activity. | researchgate.net |

| N-Phenylpiperazine derivatives | In silico and in vitro | Mediate cardiovascular effects via α1-adrenoceptors. | rsc.org |

| Trazodone | Clinical | Potential for cardiac arrhythmias. | wikipedia.org |

| Piperazine designer drugs | Clinical reports | Sympathomimetic effects including hypertension and tachycardia. | nih.govmerckmillipore.com |

Interactions with Co-Administered Substances

Piperazine and its derivatives can interact with other substances, primarily through the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. A study on seven benzyl (B1604629) and phenyl piperazines found that they had significant inhibitory effects on major CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.netnih.gov The specific inhibitory profile varied for each piperazine derivative. researchgate.netnih.gov Such interactions are clinically relevant as they can lead to altered plasma concentrations of co-administered drugs, potentially resulting in toxicity or loss of therapeutic efficacy. researchgate.net

The metabolism of piperazine itself can be affected by other drugs. For example, its metabolism can be decreased when combined with inhibitors of CYP2D6 or increased by inducers of this enzyme. drugbank.com There are numerous documented drug interactions for piperazine, which can be categorized as major, moderate, or minor. drugs.com These interactions can also be influenced by pre-existing conditions such as liver or renal dysfunction. drugs.comdrugs.com

Furthermore, the co-administration of different piperazine derivatives, such as benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP), can result in synergistic effects on monoamine release, which may lead to dangerous drug-drug interactions at high doses. nih.gov The natural compound piperine, found in black pepper, has also been shown to modulate the functional activity of metabolic enzymes and drug transporters, which can influence the pharmacokinetics of co-administered drugs. nih.gov

Vi. Therapeutic Potential and Research Applications

Central Nervous System Applications

Arylpiperazine derivatives are particularly prominent for their psychoactive properties, stemming from their ability to modulate neurotransmitter systems in the brain, primarily the serotonergic and dopaminergic pathways. mdpi.com This has made them a major focus of research for neurological and psychiatric disorders.

Antidepressant Research

The arylpiperazine moiety is a privileged structure in the development of antidepressants. researchgate.net Many compounds in this class function as serotonin (B10506) receptor modulators and/or reuptake inhibitors, which are key mechanisms for treating major depressive disorder. drugs.com

A prominent example structurally related to 1-(2-Methylmercaptophenyl)piperazine is Vortioxetine, chemically known as 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine. bohrium.com Vortioxetine is a multimodal antidepressant that demonstrates a complex mechanism of action involving multiple serotonin (5-HT) targets. bohrium.com It acts as an inhibitor of the serotonin transporter (SERT), while also functioning as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors. bohrium.com This multifaceted profile is believed to enhance its antidepressant effects by modulating neurotransmission across several systems, including not only serotonin but also norepinephrine (B1679862), dopamine (B1211576), and acetylcholine. bohrium.com

Research into arylpiperazine derivatives often focuses on optimizing their affinity for these targets. For instance, studies have explored how different substituents on the phenyl ring influence binding to 5-HT1A and sigma-1 receptors, both of which are implicated in depression. researchgate.net The goal of such research is to develop compounds with improved efficacy and a faster onset of action compared to traditional antidepressants. researchgate.netbiopsychiatry.com The antidepressant-like effects of novel piperazine (B1678402) derivatives are frequently evaluated in preclinical models like the forced swimming test (FST) and tail suspension test (TST). researchgate.netnih.gov

Table 1: Receptor Binding and Transporter Inhibition Profile of Vortioxetine This interactive table summarizes the pharmacological actions of Vortioxetine, a close structural analog of this compound, at various serotonin (5-HT) targets and monoamine transporters.

| Target | Action | Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| SERT | Inhibitor | 1.6 | Potent Inhibition |

| 5-HT1A | Agonist | 15 | Full Agonism |

| 5-HT1B | Partial Agonist | 33 | Partial Agonism |

| 5-HT1D | Antagonist | 19 | Antagonism |

| 5-HT3 | Antagonist | 3.7 | Potent Antagonism |

| 5-HT7 | Antagonist | 19 | Antagonism |

Data sourced from preclinical studies on Vortioxetine. bohrium.com

Anxiolytic Research

The anxiolytic (anti-anxiety) potential of arylpiperazines is well-documented, with many compounds exerting their effects through the modulation of 5-HT1A receptors. nih.govsilae.it Partial agonists at the 5-HT1A receptor, such as the arylpiperazine drug Buspirone, are used clinically to treat anxiety disorders. nih.govnih.gov These agents are considered "serotonin normalizers" and are noted for having a different profile than benzodiazepines, lacking sedative and muscle relaxant effects. nih.gov

Research on novel arylpiperazine derivatives confirms their anxiolytic-like activity in established preclinical models, such as the elevated plus-maze (EPM) test. nih.gov Studies suggest that the mechanism of action involves direct participation of 5-HT1A receptors. nih.gov For some derivatives, the anxiolytic effects can be reversed by co-administration of a selective 5-HT1A antagonist like WAY 100635, confirming the involvement of this receptor. nih.gov In addition to the serotonergic system, some arylpiperazines may also indirectly involve the GABAergic system in their anxiolytic action. nih.gov

Antipsychotic Research

The piperazine ring is a key structural feature in numerous antipsychotic drugs, particularly second-generation or "atypical" antipsychotics. nih.gov The therapeutic action of these agents is primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. mdpi.com

The arylpiperazine scaffold provides a versatile template for designing ligands that can interact with the D2 receptor binding site. nih.govbg.ac.rs Molecular modeling and structure-activity relationship (SAR) studies have shown that the protonated nitrogen of the piperazine ring and the aromatic portion of the arylpiperazine are critical for binding to the D2 receptor. nih.gov The substitution pattern on the aryl ring can be modified to enhance affinity and selectivity for D2 versus other receptors, such as the D3 subtype, which is another area of interest for developing novel antipsychotics. acs.orgacs.org By synthesizing and evaluating new derivatives, researchers aim to develop potent antipsychotic agents with fewer side effects than existing treatments. mdpi.comnih.gov

Nociceptive Modulation (e.g., antinociceptive properties)

Several studies have investigated the potential of arylpiperazine derivatives as analgesics for treating various types of pain, including neuropathic pain. mdpi.comnih.gov The piperazine scaffold is recognized for its potential in developing compounds with significant analgesic and anti-inflammatory properties. thieme-connect.com

In preclinical studies, certain arylpiperazine derivatives have demonstrated potent antinociceptive (pain-relieving) activity in both the acetic acid-induced writhing test (a model of visceral pain) and the hot plate test (a model of central pain). mdpi.comnih.gov For example, compounds like 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone showed significant inhibition of pain responses in these models. nih.gov The mechanisms underlying these effects can be complex, involving both central and peripheral pathways. mdpi.com Some research also indicates that the opioidergic system may be involved in the analgesic activity of certain piperazine-based compounds. mdpi.com

Other Therapeutic Areas

Beyond the central nervous system, the adaptable structure of arylpiperazines has led to their investigation in other fields, most notably in oncology.

Anticancer Research

There is a growing body of research focused on arylpiperazine derivatives as potential scaffolds for the development of novel anticancer agents. mdpi.comnih.gov These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines. mdpi.comnih.gov The flexible nature of the piperazine structure allows it to interact with diverse molecular targets implicated in cancer progression. nih.gov

For example, novel arylpiperazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human prostate cancer cell lines (PC-3, LNCaP, and DU145), with some compounds showing potent activity. mdpi.comnih.gov Other studies have identified arylpiperazine derivatives of 1,2-benzothiazine that exhibit greater cytotoxicity than the established chemotherapy drug doxorubicin (B1662922) against breast adenocarcinoma cells (MCF7). mdpi.com The proposed mechanisms for their anticancer action include the induction of apoptosis (programmed cell death) and inhibition of the cell cycle. nih.govresearchgate.net The specific substitutions on the aryl and piperazine rings are critical for cytotoxicity, indicating that the entire arylpiperazine pharmacophore is crucial for binding to anticancer targets. mdpi.com

Table 2: Examples of Anticancer Activity in Arylpiperazine Derivatives This interactive table provides examples of preclinical research on various arylpiperazine compounds, highlighting their cytotoxic effects on different cancer cell lines.

| Derivative Class | Cancer Cell Line | Measurement | Result |

|---|---|---|---|

| Naftopidil-based Hybrids | LNCaP (Prostate) | Cytotoxicity (IC50) | Significant Activity |

| Naftopidil-based Hybrids | DU145 (Prostate) | Cytotoxicity (IC50) | Potent Activity |

| Phenylpiperazine Benzothiazines | MCF7 (Breast) | Cytotoxicity | More potent than Doxorubicin |

| Allylthio-benzoyl Piperazine | U87 (Glioblastoma) | Cytotoxicity (IC50) | < 50 nM |

| Allylthio-benzoyl Piperazine | HeLa (Cervical) | Apoptosis Induction | DNA fragmentation observed |

Data compiled from various in vitro studies. mdpi.commdpi.commdpi.comresearchgate.net

Antiviral Research (e.g., Chikungunya virus)

Research into the antiviral potential of the piperazine scaffold has identified the parent molecule, piperazine, as an agent with activity against the Chikungunya virus (CHIKV). Studies have shown that piperazine can bind to a conserved hydrophobic pocket of the virus's capsid protein. nih.govmedindia.net This interaction is believed to interfere with viral replication, and the piperazine-capsid complex is considered a potential starting point for designing more potent anti-alphaviral drugs. nih.gov However, specific studies on the antiviral activity of this compound against the Chikungunya virus or any other virus have not been identified in the current scientific literature.

Radioprotective Properties

Investigations into the radioprotective potential of piperazine derivatives have been conducted, with a focus on a specific class of compounds: 1-(2-hydroxyethyl)piperazine derivatives. nih.govnih.gov Research has shown that some of these derivatives can protect human cells from radiation-induced apoptosis and demonstrate low cytotoxicity, making them valuable candidates for further research as potential radioprotectors. nih.govresearchgate.net There is currently no published research evaluating the radioprotective properties of this compound.

Role as a Pharmacological Tool in Research

Ligand for Receptor Characterization

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry and is a core component of ligands designed for a multitude of biological receptors. rsc.org Phenylpiperazine derivatives, in particular, have been extensively studied as ligands for various G-protein coupled receptors (GPCRs), including histamine (B1213489) H3 and sigma-1 receptors. nih.gov The nature and position of substituents on the phenyl ring are critical for determining the affinity and selectivity of these ligands for their respective receptor targets. While N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists, there are no specific studies that describe the use of this compound as a ligand for the characterization of any specific receptor. nih.gov

Permeation Enhancer Studies

The potential of phenylpiperazine derivatives to act as intestinal permeation enhancers for improving the oral absorption of poorly permeable drugs has been a subject of study. Research on 1-phenylpiperazine (PPZ) and its derivatives has shown they can enhance the transport of molecules across epithelial cell layers, such as Caco-2 monolayers, which are a model of the intestinal epithelium. nih.gov A study examining a library of 13 phenylpiperazine derivatives did include the closely related 1-(2-methylphenyl)piperazine , noting that aliphatic substitutions could result in efficacy and toxicity profiles comparable to the parent 1-phenylpiperazine. nih.gov However, specific research on the permeation-enhancing capabilities of this compound, which features a methylthio group, has not been reported.

Vii. Analytical Methods in Research

Detection and Quantification in Biological Samples

There is no specific information available on the detection or quantification of 1-(2-Methylmercaptophenyl)piperazine in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

No GC-MS methods have been reported in the scientific literature for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

No LC-MS/MS methods have been reported in the scientific literature for the analysis of this compound.

In Vitro and In Vivo Study Design Considerations

No literature is available describing the design or execution of in vitro or in vivo studies involving this compound.

Viii. Future Research Directions and Unexplored Avenues

Development of Novel Analogs with Improved Efficacy and Safety Profiles

A primary focus of future research should be the rational design and synthesis of novel analogs of 1-(2-Methylmercaptophenyl)piperazine. The arylpiperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to be modified to interact with a wide range of biological targets. researchgate.netnih.gov The goal of creating new analogs would be to enhance therapeutic efficacy while simultaneously improving the safety profile.

Structure-Activity Relationship (SAR) Studies:

Systematic modifications of the this compound structure are necessary to establish robust structure-activity relationships (SAR). nih.gov Key areas for modification include:

Substitution on the Phenyl Ring: The methylmercapto group at the ortho position is a defining feature. Future research could explore the impact of replacing this group with other electron-donating or electron-withdrawing groups to modulate receptor affinity and selectivity. researchgate.net Additionally, substitutions at the meta and para positions could be investigated to understand their influence on the molecule's pharmacological properties. researchgate.net

Modification of the Piperazine (B1678402) Ring: While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen atoms, functionalization of the carbon atoms of the piperazine ring is a less explored area that could yield novel pharmacological activities. mdpi.com

N-4 Position of the Piperazine Ring: The second nitrogen of the piperazine ring offers a prime location for adding various substituents to potentially alter the compound's interaction with different targets and improve its pharmacokinetic properties. nih.govnih.gov

Table 1: Potential Modifications for Analog Development

| Molecular Scaffold | Position of Modification | Potential Substituents | Desired Outcome |

| Phenyl Ring | Ortho (Methylmercapto group) | Alkoxy, Halogen, Trifluoromethyl | Modulate receptor binding and selectivity |

| Phenyl Ring | Meta, Para | Various functional groups | Investigate impact on overall activity |

| Piperazine Ring | Carbon atoms | Alkyl, Aryl groups | Explore novel pharmacological space |

| Piperazine Ring | N-4 Nitrogen | Alkyl chains, Aryl groups, Heterocyclic moieties | Enhance target affinity and improve pharmacokinetics |

By systematically synthesizing and screening these new analogs, researchers can identify compounds with optimized properties. For instance, the introduction of specific functional groups might lead to enhanced binding at a primary target or reduce off-target effects that could contribute to adverse reactions. acs.orgurotoday.com

Investigation of Long-Term Effects and Chronic Exposure

A critical and currently underexplored area is the toxicological profile of this compound following long-term or chronic exposure. While acute toxicity data might be available, the effects of prolonged administration are largely unknown. The recreational use of some piperazine derivatives has been associated with chronic health problems, highlighting the importance of thorough toxicological evaluation for any new therapeutic candidate. nih.govfarmaceut.orgresearchgate.net

Future research in this area should include comprehensive preclinical toxicology studies in relevant animal models. murigenics.com These studies should be designed to assess a wide range of potential toxicities, including:

Cardiotoxicity: Some piperazine derivatives have been shown to induce cardiotoxic effects by disrupting mitochondrial function and calcium homeostasis in cardiac cells. farmaceut.org

Hepatotoxicity: Drug-induced liver injury is a major concern in drug development, and the potential for this compound to cause liver damage with chronic use needs to be evaluated. researchgate.net

Neurotoxicity: Given that many arylpiperazines target the central nervous system, a thorough investigation of potential long-term neurological effects is essential. researchgate.net

Reproductive and Developmental Toxicity: The potential for the compound to affect fertility and fetal development must be assessed.

Carcinogenicity: Long-term studies are needed to determine if chronic exposure to this compound could lead to an increased risk of cancer.

These long-term studies are vital for establishing a comprehensive safety profile and are a prerequisite for any potential clinical development. nih.gov

Advanced Pharmacodynamic and Pharmacokinetic Modeling

To bridge the gap between preclinical findings and potential clinical applications, advanced pharmacodynamic (PD) and pharmacokinetic (PK) modeling will be indispensable. researchgate.netnih.govfrontiersin.org Such models can provide a deeper understanding of the dose-concentration-effect relationship and help predict the behavior of this compound in humans. youtube.commdpi.com

Pharmacokinetic (PK) Modeling:

The development of robust PK models will be crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs. researchgate.netmdpi.com Key areas of investigation should include:

Metabolic Pathways: Arylpiperazine derivatives are often metabolized by cytochrome P450 enzymes, such as CYP3A4 and CYP2D6. nih.gov Identifying the specific enzymes involved in the metabolism of this compound is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.gov

Bioavailability and Distribution: Computational and in vivo studies can help predict the oral bioavailability and tissue distribution of the compound, including its ability to cross the blood-brain barrier if it targets the central nervous system. researchgate.net

Pharmacodynamic (PD) Modeling:

PD modeling can help to quantify the relationship between the concentration of the drug at its target site and the observed pharmacological effect. researchgate.net This can be particularly useful for:

Target Engagement: Developing models to correlate drug concentration with receptor occupancy and downstream signaling effects.

Predicting Efficacy: Using preclinical data to simulate the potential therapeutic effects in humans and to help in the design of clinical trials. youtube.com

Integrated PK/PD models will be powerful tools for optimizing dosing regimens and predicting the therapeutic window for novel analogs. nih.gov

Exploration of Polypharmacology and Multi-target Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining increasing traction in drug discovery, particularly for complex diseases. nih.gov Arylpiperazine derivatives are well-suited for a multi-target approach due to their ability to bind to a variety of receptors. nih.gov Future research should actively explore the polypharmacological potential of this compound and its analogs.

Multi-Target Screening:

A systematic screening of this compound and its derivatives against a broad panel of receptors, enzymes, and ion channels could reveal previously unknown biological activities. This could lead to the repositioning of the compound for new therapeutic indications.

Rational Design of Multi-Target Ligands:

Based on the SAR data and an understanding of the binding sites of different targets, it may be possible to rationally design single molecules that modulate multiple targets in a desired manner. jneonatalsurg.com For example, a compound could be designed to simultaneously interact with two different receptors that are both implicated in the pathophysiology of a particular disease. nih.gov This approach could lead to the development of more effective therapies with improved side-effect profiles compared to combination therapies. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(2-Methylmercaptophenyl)piperazine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution between piperazine and 2-methylmercaptobenzyl chloride under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF or acetonitrile). Key parameters include:

- Temperature: 60–80°C for 12–24 hours.

- Molar ratio: 1:1.2 (piperazine to benzyl chloride) to minimize byproducts.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Optimization strategies include using phase-transfer catalysts (e.g., TBAB) to enhance reactivity and monitoring via TLC/HPLC for intermediate stability .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Methodological Answer:

- NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns (e.g., methylmercapto protons at δ 2.1–2.3 ppm, piperazine ring protons at δ 2.5–3.5 ppm).

- HPLC-UV: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with retention time comparison to standards.

- Mass Spectrometry: ESI-MS in positive ion mode for molecular ion confirmation (e.g., [M+H]⁺ at m/z 223).

Purity >95% is achievable with preparative HPLC .

Q. How does this compound interact with serotonin receptors in preliminary pharmacological screening?

Methodological Answer: Radioligand binding assays (e.g., 5-HT₁A/2A receptors) using transfected HEK293 cells:

- Procedure: Incubate with [³H]-8-OH-DPAT (5-HT₁A) or [³H]-ketanserin (5-HT₂A) at 25°C for 1 hour.

- Data Interpretation: Kᵢ values <100 nM suggest high affinity. Functional activity is confirmed via cAMP assays (5-HT₁A: ↓cAMP; 5-HT₂A: ↑IP₃).

Preliminary data show moderate 5-HT₁A affinity (Kᵢ ~50 nM) but low selectivity over α₁-adrenergic receptors .

Q. What are key considerations for stability studies under varying pH and temperature?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–9.0) at 37°C for 24–72 hours. Analyze degradation via HPLC.

- Acidic conditions (pH 1.2): Hydrolysis of the methylmercapto group observed.

- Basic conditions (pH 9.0): Piperazine ring oxidation.

- Thermal Stability: TGA/DSC analysis shows decomposition >200°C. Store at -20°C under nitrogen for long-term stability .

Q. Which in vitro assays assess antimicrobial potential of derivatives?

Methodological Answer:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Biofilm Inhibition: Quantify via crystal violet staining (OD₅₉₀) after 24-hour exposure.

- Example: Derivative with nitro-thiazole substitution shows MIC₉₀ = 8 µg/mL against MRSA .

Advanced Research Questions

Q. How can multivariate analysis of Raman spectra resolve structural isomers?

Methodological Answer:

- Raman Parameters: 20 mW laser, 128–256 scans, 785 nm excitation.

- Data Processing: PCA reduces dimensionality; LDA classifies isomers (e.g., distinguishing 2-methyl vs. 3-methyl substitution).

- Key Peaks: 620 cm⁻¹ (C-S stretch) and 1,250 cm⁻¹ (piperazine ring breathing).

- Accuracy: >95% separation achieved for ortho/meta isomers .

Q. How to address conflicting bioactivity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.

- Metabolite Identification: Use hepatic microsomes (human/rat) to detect phase I/II metabolites (e.g., sulfoxide formation).

Q. How do substituent variations influence neural receptor binding affinity?

Methodological Answer:

| Substituent | Receptor Affinity (Kᵢ, nM) | Selectivity Ratio (5-HT₁A/α₁) |

|---|---|---|

| 2-Methylmercapto | 50 | 1:5 |

| 4-Fluoro | 20 | 1:10 |

| 3-Nitro | 200 | 1:2 |

| Docking studies (AutoDock Vina) show 2-methylmercapto enhances hydrophobic interactions with 5-HT₁A transmembrane domain . |

Q. What advanced crystallization techniques improve polymorphic purity?

Methodological Answer:

Q. How can computational modeling predict metabolic pathways?

Methodological Answer:

- In Silico Tools: CypReact (P450 metabolism) and GLORYx (phase II reactions) predict sulfoxidation as the primary pathway.

- Validation: Incubate with human hepatocytes; confirm sulfoxide metabolite via HRMS (m/z 239.0821) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products